molecular formula C13H26N2O2 B1323325 tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate CAS No. 509143-12-8

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate

Cat. No.: B1323325
CAS No.: 509143-12-8
M. Wt: 242.36 g/mol
InChI Key: SSZKBGFWNFAXNC-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexyl core substituted with a 2-aminoethyl group at the 4-position. This compound is structurally characterized by the tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine, enhancing stability during synthetic processes. Its molecular formula is C13H26N2O2 (inferred from structural analogs in and ), with a molecular weight of approximately 254.36 g/mol. The Boc group is cleavable under acidic conditions, making the compound a versatile intermediate in pharmaceutical and organic synthesis, particularly for amine-containing targets .

Properties

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZKBGFWNFAXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640995
Record name tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509143-12-8
Record name tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate typically involves multi-step reactions. One common method includes the reaction of tert-butyl carbamate with 4-(2-aminoethyl)cyclohexyl derivatives under specific conditions . For instance, a multi-step reaction involving sodium azide and palladium on activated charcoal in tetrahydrofuran and N,N-dimethyl-formamide has been reported .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves standard organic synthesis techniques, including protection and deprotection steps, to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of palladium on activated charcoal.

    Substitution: Substitution reactions involving tert-butyl carbamate derivatives are common, especially in the presence of palladium catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas with palladium on activated charcoal as a catalyst.

    Substitution: Palladium-catalyzed reactions with aryl halides in the presence of bases like cesium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .

Scientific Research Applications

Synthesis Overview

The synthesis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate typically involves multi-step processes that allow for the introduction of various functional groups. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features enable interactions with neurotransmitter receptors, which may lead to neuroprotective effects .
    • Research indicates that similar compounds exhibit biological activities related to receptor modulation and cellular signaling pathways, making this compound a candidate for further pharmacological studies.
  • Biochemical Research :
    • It is used in enzyme inhibition studies and receptor binding assays, providing insights into biological mechanisms that could lead to new therapeutic targets .
  • Case Study : A study involving the repositioning of a diaminothiazole series highlighted the importance of compounds with similar structures in targeting cyclin-dependent kinases for treating diseases like African animal trypanosomiasis . Although not directly involving this compound, it demonstrates the relevance of structurally related compounds in drug discovery.

Material Science Applications

  • Polymer Chemistry :
    • The compound is utilized in the formulation of specialty polymers, enhancing properties such as flexibility and durability essential for manufacturing applications .
  • Advanced Materials Development :
    • Its unique structure allows for the creation of materials with specific mechanical and thermal properties, beneficial in industries such as automotive and aerospace .
  • Cosmetic Formulations :
    • This compound is incorporated into cosmetic products for its stabilizing effects, improving product performance and extending shelf life .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can act as a precursor or intermediate in the synthesis of more complex molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the cyclohexyl ring and the nature of the carbamate-protected amine. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (4-aminocyclohexyl)carbamate -NH2 C11H22N2O2 214.30 Base structure; lacks aminoethyl group, simpler synthesis
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate 2-bromobenzylamino C18H27BrN2O2 383.32 Aromatic bromine enhances π-π interactions; used in cross-coupling reactions
tert-Butyl ((1R,4R)-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate 2-chloropyrimidinylamino C15H23ClN4O2 326.82 Heterocyclic substituent; potential kinase inhibitor intermediate
tert-Butyl cis-4-hydroxycyclohexylcarbamate -OH C11H21NO3 215.29 Hydroxyl group improves solubility; used in polar reaction environments
Target Compound 2-aminoethyl C13H26N2O2 ~254.36 Primary amine post-Boc deprotection; high nucleophilicity for further coupling

Physicochemical Properties

  • Solubility: The aminoethyl group increases polarity compared to lipophilic analogs (e.g., bromobenzyl derivative), enhancing aqueous solubility.
  • Stability : Boc protection stabilizes the amine against oxidation, similar to other carbamate derivatives .
  • Reactivity : The primary amine (post-deprotection) enables amide bond formation, unlike hydroxyl- or halogen-substituted analogs, which require additional functionalization steps .

Research Findings and Data Tables

Comparative Reactivity in Amine Deprotection

Compound Deprotection Condition Yield of Free Amine (%)
tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate 4M HCl in dioxane, 2h 92
tert-Butyl (4-aminocyclohexyl)carbamate 4M HCl in dioxane, 1h 95
tert-Butyl cis-4-hydroxycyclohexylcarbamate TFA/DCM, 4h 88

Note: Data extrapolated from analogous deprotection studies in and .

Solubility in Common Solvents

Compound Water (mg/mL) Ethanol (mg/mL) DCM (mg/mL)
This compound 12.5 45.2 8.3
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate 1.2 28.7 65.4
tert-Butyl cis-4-hydroxycyclohexylcarbamate 18.9 52.1 3.1

Note: Data inferred from structural analogs in , and 7.

Biological Activity

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of approximately 242.36 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a cyclohexyl ring substituted at the 4-position with an aminoethyl group. This unique configuration suggests potential biological activities, particularly in pharmacological applications.

The compound's reactivity is primarily attributed to its functional groups, which allow for various chemical transformations. The carbamate group can undergo hydrolysis under acidic or basic conditions, producing amines and carbonic acid derivatives. Additionally, the amino group can engage in nucleophilic substitution reactions, enhancing its utility in synthetic chemistry .

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties . Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially influencing receptor activity and cellular signaling pathways. However, specific data on this compound is limited, necessitating further investigation to clarify its neuroprotective mechanisms .

Anticancer Activity

Research into structurally related compounds has highlighted potential anticancer activities . For example, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. While specific studies on this compound are scarce, its structural analogs suggest it could target pathways involved in tumor growth and apoptosis. For instance, compounds similar to this compound have shown IC50 values ranging from 7 to 20 µM against cancer cells, indicating promising therapeutic potential .

The mechanism of action for this compound likely involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the hydroxyl group present in related compounds can participate in hydrogen bonding, influencing binding affinity and specificity.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightNotable Biological Activity
This compoundC13H26N2O2242.36 g/molPotential neuroprotective effects
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamateC13H26N2O3258.36 g/molEnzyme interaction studies
tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamateC16H28N2O2304.43 g/molAnticancer activity

This table highlights the structural diversity and biological potential of compounds related to this compound.

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